molecular formula C10H16N2S B12324806 N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine

N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine

Cat. No.: B12324806
M. Wt: 196.31 g/mol
InChI Key: LOFFQWFBYYUVBR-UHFFFAOYSA-N
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Description

2,6-Bis(2-hydroxyethylamino)toluene sulfate is an organic compound with the chemical formula C10H16N2S. It is known for its applications in various chemical industries, particularly as a curing agent and cross-linking agent. This compound is also used as an intermediate in the production of dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Bis(2-hydroxyethylamino)toluene sulfate involves multiple synthetic routes. One common method is the reaction of toluene diisocyanate with ethanolamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2,6-Bis(2-hydroxyethylamino)toluene sulfate is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-hydroxyethylamino)toluene sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

2,6-Bis(2-hydroxyethylamino)toluene sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis(2-hydroxyethylamino)toluene sulfate exerts its effects involves its ability to form stable complexes with various substrates. This compound can interact with molecular targets through hydrogen bonding and electrostatic interactions, influencing the pathways involved in the reactions it participates in .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(2-hydroxyethylamino)toluene sulfate
  • 2,6-Diaminotoluene sulfate
  • 2,6-Bis(2-hydroxyethylamino)benzene sulfate

Uniqueness

2,6-Bis(2-hydroxyethylamino)toluene sulfate is unique due to its specific structural configuration, which allows it to act as an effective cross-linking agent and curing agent. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial applications .

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine

InChI

InChI=1S/C10H16N2S/c1-12(2)7-9-10-8(3-5-11-9)4-6-13-10/h4,6,9,11H,3,5,7H2,1-2H3

InChI Key

LOFFQWFBYYUVBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1C2=C(CCN1)C=CS2

Origin of Product

United States

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